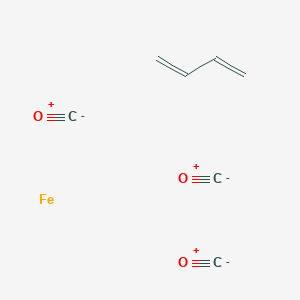

Iron, (eta4-1,3-butadiene)tricarbonyl-

Description

Historical Development and Discovery of Diene Iron Carbonyl Complexes

The synthesis of the first conjugated diene complex of a transition metal, (η⁴-1,3-butadiene)tricarbonyliron, dates back to 1930. nih.govacs.orgmdpi.com This discovery was made by Hans Reihlen and his colleagues, who were investigating the reactions of iron pentacarbonyl. acs.orgmdpi.com They successfully prepared the compound by reacting iron pentacarbonyl with 1,3-butadiene (B125203) in a sealed tube at approximately 135 °C. acs.org The product was a light yellow liquid, purified by distillation under high vacuum. acs.org

Despite its successful synthesis, the compound was found to be unstable at room temperature over extended periods, and its structure and the nature of its chemical bonding were not understood at the time. acs.org Consequently, (η⁴-1,3-butadiene)tricarbonyliron remained largely a chemical curiosity and did not garner significant interest from the scientific community for nearly three decades. acs.org

It was not until 1963 that the definitive structure of the complex was elucidated by Mills and Robinson through X-ray crystallography. nih.govresearcher.life Their work confirmed that the iron atom is bonded to the three carbonyl groups and to all four carbon atoms of the 1,3-butadiene ligand, which adopts an s-cis conformation. nih.gov This structural determination was a crucial step that renewed interest in the chemistry of diene iron carbonyl complexes. Subsequently, more general and milder synthetic methods were developed, such as the photochemical reaction of iron pentacarbonyl with dienes, which facilitated the preparation of a wide array of related complexes. wikipedia.org

| Key Historical Milestone | Researcher(s) | Year | Significance |

| First Synthesis | Hans Reihlen et al. | 1930 | Prepared the first conjugated diene-transition metal complex. acs.orgmdpi.com |

| Structural Elucidation | Mills & Robinson | 1963 | Determined the crystal structure, confirming η⁴-coordination. nih.govresearcher.life |

| Development of Photochemical Synthesis | Various | Post-1960s | Provided a milder and more general route to (diene)Fe(CO)₃ complexes. wikipedia.org |

Structural Classification within Organoiron Chemistry

Organoiron chemistry encompasses a vast range of compounds characterized by at least one iron-carbon bond. wikipedia.org These compounds are classified based on the nature of the organic ligands, the oxidation state of the iron, and the presence of other coordinating groups. (η⁴-1,3-Butadiene)tricarbonyliron falls within the class of organoiron compounds where the iron atom is in a formal oxidation state of zero, Fe(0).

Specifically, it is categorized as a diene-Fe(0)-carbonyl derivative. wikipedia.org The classification can be broken down as follows:

Metal Center: Iron (Fe)

Oxidation State: 0

Ligands:

One η⁴-1,3-butadiene ligand

Three carbonyl (CO) ligands

| Structural Feature | Description |

| Compound Class | Organoiron Compound wikipedia.org |

| Sub-class | Diene-Fe(0)-carbonyl complex wikipedia.org |

| Iron Oxidation State | 0 |

| Ligand 1 | η⁴-1,3-butadiene |

| Ligand 2 | Carbonyl (CO) |

| Coordination Geometry | Four-legged piano stool |

Fundamental Coordination Aspects of the (η⁴-1,3-Butadiene)tricarbonyliron Moiety

The coordination of the 1,3-butadiene ligand to the Fe(CO)₃ fragment involves a synergistic bonding mechanism that is a hallmark of organometallic chemistry. nih.govresearcher.life The iron atom, with a d⁸ electron configuration in its zero-oxidation state, coordinates to the three carbonyl ligands and the diene. For effective coordination, the 1,3-butadiene molecule must adopt an s-cis conformation. nih.gov

The bonding can be described by the Dewar-Chatt-Duncanson model, which involves two main components:

Ligand-to-Metal Donation: The filled π-orbitals of the conjugated diene overlap with empty d-orbitals on the iron atom, forming a sigma-type bond.

Metal-to-Ligand Back-donation: Filled d-orbitals on the iron atom donate electron density back into the empty π* (antibonding) orbitals of the butadiene ligand. rsc.org

This metal-to-ligand back-bonding is significant and has profound effects on the structure of the coordinated diene. rsc.org It leads to a partial delocalization of the π-electrons within the diene, resulting in an equilibration of the carbon-carbon bond lengths. nih.govresearcher.life In free 1,3-butadiene, the C1-C2 and C3-C4 double bonds are significantly shorter than the C2-C3 single bond. Upon coordination to the Fe(CO)₃ moiety, the C1-C2/C3-C4 bonds lengthen, and the C2-C3 bond shortens, making all three C-C bond lengths more similar. nih.gov

| Parameter | Free 1,3-Butadiene | Coordinated 1,3-Butadiene | Reference |

| C1-C2 Bond Length | ~1.34 Å | ~1.42 Å | nih.gov |

| C2-C3 Bond Length | ~1.48 Å | ~1.42 Å | nih.gov |

| Conformation | s-trans (major) / s-cis | s-cis | nih.gov |

| Bonding | Covalent π-system | Synergistic σ-donation and π-back-donation | rsc.org |

Structure

2D Structure

Properties

IUPAC Name |

buta-1,3-diene;carbon monoxide;iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6.3CO.Fe/c1-3-4-2;3*1-2;/h3-4H,1-2H2;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFCJULAAWWTBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FeO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12078-32-9 | |

| Record name | (η4-1,3-Butadiene)tricarbonyliron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12078-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (η-1,3-butadiene)tricarbonyliron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Pathways and Mechanistic Elucidation of η⁴ 1,3 Butadiene Tricarbonyliron Complexes

Ligand Substitution Mechanisms in Complex Formation

The synthesis of (η⁴-1,3-butadiene)tricarbonyliron typically involves the reaction of a binary iron carbonyl, such as iron pentacarbonyl (Fe(CO)₅) or diiron nonacarbonyl (Fe₂(CO)₉), with 1,3-butadiene (B125203). wikipedia.orgnih.gov This process is fundamentally a ligand substitution reaction where carbonyl (CO) ligands are replaced by the butadiene ligand. The mechanism of this substitution is critical to understanding the formation of the final complex.

The formation of (diene)Fe(CO)₃ complexes from Fe(CO)₅ is generally understood to proceed through a dissociative mechanism. libretexts.orgyoutube.com This pathway is initiated by the loss of a carbonyl ligand from the iron center, creating a coordinatively unsaturated and highly reactive intermediate. This initial step can be induced either thermally or photochemically. wikipedia.orgiupac.org

The thermal reaction of Fe(CO)₅ with butadiene requires elevated temperatures, during which a CO ligand dissociates to form the reactive [Fe(CO)₄] fragment. nih.govnih.gov This 16-electron species readily coordinates with one of the double bonds of the butadiene molecule to form an (η²-C₄H₆)Fe(CO)₄ intermediate. wikipedia.org Subsequent loss of another CO ligand allows the second double bond of the diene to coordinate, yielding the final, stable 18-electron (η⁴-1,3-butadiene)tricarbonyliron complex. nih.govacs.org

Alternatively, using diiron nonacarbonyl (Fe₂(CO)₉) can provide a source of the Fe(CO)₄ fragment under milder conditions. nih.gov In some cases, tricarbonyliron transfer reagents, such as (benzylideneacetone)iron tricarbonyl or (η⁴-1-azabutadiene)tricarbonyliron complexes, are used to facilitate the complexation under even gentler conditions. wikipedia.orgiupac.org

Once the tricarbonyliron fragment, [Fe(CO)₃], is generated, its interaction with the diene is specific. For coordination to occur, the 1,3-butadiene must adopt an s-cis conformation. nih.govnih.gov The Fe(CO)₃ unit then binds to the planar face of the cisoid diene, forming strong bonds with all four carbon atoms. acs.org This η⁴-coordination is a key feature of the complex, contributing to its stability. nih.gov

X-ray crystallographic studies have confirmed this geometry, showing the iron atom situated below the plane of the four carbon atoms of the butadiene ligand. nih.govacs.org The C-C bond lengths within the coordinated butadiene ligand are equilibrated, suggesting a significant metal-to-ligand back-bonding interaction. nih.gov

The dynamics of the coordinated ligands have also been investigated. While the butadiene ligand is firmly bound, the three carbonyl ligands can undergo rapid scrambling. 13C NMR studies have determined that the barrier for this CO ligand exchange via a turnstile rotation mechanism is approximately 8 kcal mol⁻¹. acs.org This indicates a fluxional behavior of the CO ligands, even at low temperatures, while the butadiene ligand remains static in its η⁴-binding mode.

Reactivity of the Coordinated Butadiene Ligand

Coordination of the 1,3-butadiene to the Fe(CO)₃ fragment significantly alters the diene's chemical reactivity. The complex as a whole becomes susceptible to electrophilic attack, a reaction that does not readily occur on free butadiene. This enhanced reactivity is a cornerstone of the synthetic utility of these complexes. marquette.edu

The tricarbonyliron group acts as a protecting group for the diene, but it also activates it toward attack by electrophiles. wikipedia.org The metal center can stabilize a positive charge in the transition state, facilitating reactions like Friedel-Crafts acylation and hydride abstraction.

(η⁴-1,3-Butadiene)tricarbonyliron undergoes Friedel-Crafts acylation under standard conditions, for instance, with acetyl chloride and aluminum chloride (AlCl₃), to yield the 1-acetyl derivative. acs.orgacs.org This reaction demonstrates the aromatic-like character of the complexed diene, with a reactivity comparable to that of highly reactive aromatic compounds like ferrocene. acs.orgacs.org

The mechanism of this reaction is believed to proceed through the electrophilic attack of the acylium ion on one of the terminal carbons (C1 or C4) of the diene. This attack is not on the metal center but directly on the ligand. The resulting intermediate is a cationic (π-allyl)iron tricarbonyl species, where the positive charge is delocalized over the allyl fragment. acs.orgacs.org Further studies have suggested that this intermediate is stabilized by the coordination of the acyl oxygen atom to the iron center. acs.orgacs.org

Competition studies have been performed to quantify the reactivity of substituted diene complexes relative to standard aromatic compounds. These studies highlight the influence of substituents on the rate of acylation.

| (Diene)Fe(CO)₃ Complex | Relative Reactivity (k/km-xylene) |

|---|---|

| (Butadiene)Fe(CO)₃ | 1.0 |

| (Isoprene)Fe(CO)₃ | 31 |

| (2,3-Dimethylbutadiene)Fe(CO)₃ | 290 |

The coordinated diene is also susceptible to hydride abstraction, typically by treatment with triphenylmethyl (trityl) salts, such as triphenylmethyl tetrafluoroborate (B81430) (Ph₃C⁺BF₄⁻). uwindsor.ca This reaction removes a hydride ion from the diene, resulting in the formation of a stable cationic (dienyl)tricarbonyliron complex. In the case of complexes of cyclic dienes like 1,3-cyclohexadiene, this reaction is a well-established method for generating the corresponding (cyclohexadienyl)iron cation. uwindsor.ca

For the acyclic (η⁴-1,3-butadiene)tricarbonyliron, protonation with strong acids like HBF₄ or HCl also leads to the formation of cationic species. acs.org In this case, the electrophile (H⁺) adds to a terminal carbon of the diene, generating a cationic (η³-allyl)tricarbonyliron complex. This process is reversible and demonstrates the ability of the iron center to stabilize adjacent carbocations, facilitating the formation of these important synthetic intermediates. acs.orgmarquette.edu

Electrophilic Attack on the Diene Moiety

Regioselectivity and Stereochemistry of Electrophilic Additions

Electrophilic addition to (η⁴-1,3-butadiene)tricarbonyliron complexes is a less common reaction compared to nucleophilic addition due to the electron-donating nature of the Fe(CO)₃ group, which tends to favor the stability of cationic intermediates. However, under specific conditions, these reactions can proceed with notable regioselectivity and stereochemistry. The outcome of the electrophilic attack is largely governed by the formation of the most stable carbocation intermediate.

In the case of substituted (η⁴-1,3-butadiene)tricarbonyliron complexes, the regioselectivity of electrophilic addition is dictated by the electronic and steric influence of the substituents on the diene backbone. Generally, electrophilic attack will occur at the terminus of the diene that leads to the formation of a more substituted and, therefore, more stable allylic carbocation. The stereochemistry of the addition is often directed by the bulky Fe(CO)₃ group, which blocks one face of the diene, leading to attack from the exo face.

| Electrophile | Substituted Diene Complex | Major Product | Regioselectivity | Stereochemistry |

| H⁺ | (η⁴-2-methyl-1,3-butadiene)tricarbonyliron | [η³-(1,2-dimethylallyl)tricarbonyliron]⁺ | Attack at C4 | exo addition |

| Acylium ion (RCO⁺) | (η⁴-1-phenyl-1,3-butadiene)tricarbonyliron | Friedel-Crafts acylation product at the phenyl ring | Aromatic substitution | Not applicable |

Nucleophilic Addition to the Diene Moiety

Nucleophilic addition to the diene moiety of (η⁴-1,3-butadiene)tricarbonyliron complexes is a well-established and synthetically useful transformation. acs.org The Fe(CO)₃ group withdraws electron density from the diene ligand, making it susceptible to attack by nucleophiles. The addition typically occurs at one of the terminal carbons (C1 or C4) of the diene, leading to the formation of a stable η³-allyl intermediate.

The regioselectivity of nucleophilic addition to substituted diene complexes is influenced by both electronic and steric factors. In general, nucleophiles tend to add to the less substituted terminus of the diene. The stereochemistry of the addition is highly controlled, with the nucleophile attacking the diene from the face opposite to the bulky Fe(CO)₃ group, resulting in an exo addition. electronicsandbooks.com

| Nucleophile | Diene Complex | Product | Regioselectivity | Stereochemistry |

| Malonate ester | (η⁴-1,3-cyclohexadiene)tricarbonyliron | η³-allyl complex | Not applicable | exo addition |

| Phenyl lithium | (η⁴-1-methoxy-1,3-cyclohexadiene)tricarbonyliron | η³-allyl complex with phenyl at C4 | Attack at the unsubstituted terminus | exo addition |

| Secondary Phosphines | Cationic dienyl tricarbonyliron complexes | Tertiary phosphine (B1218219) complexes | Addition to the dienyl system | Optically active products obtained |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., with 2-stannylated butadiene complexes)

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for carbon-carbon bond formation, and their application to (η⁴-1,3-butadiene)tricarbonyliron complexes has significantly expanded their synthetic utility. researchgate.net Specifically, 2-stannylated butadiene tricarbonyliron complexes have proven to be effective coupling partners in Stille-type reactions. researchgate.net

In these reactions, the 2-stannylated butadiene complex undergoes transmetalation with a palladium(0) catalyst, which has already undergone oxidative addition with an organic halide. The subsequent reductive elimination from the resulting diorganopalladium(II) complex affords the cross-coupled product and regenerates the palladium(0) catalyst. nih.gov This methodology allows for the introduction of a wide range of organic substituents at the C2 position of the butadiene ligand.

| Organic Halide | Stannylated Butadiene Complex | Palladium Catalyst | Product |

| Iodobenzene | (η⁴-2-tributylstannyl-1,3-butadiene)tricarbonyliron | Pd(PPh₃)₄ | (η⁴-2-phenyl-1,3-butadiene)tricarbonyliron |

| Vinyl bromide | (η⁴-2-tributylstannyl-1,3-butadiene)tricarbonyliron | PdCl₂(PPh₃)₂ | (η⁴-2-vinyl-1,3-butadiene)tricarbonyliron |

| Acyl chloride | (η⁴-2-tributylstannyl-1,3-butadiene)tricarbonyliron | Pd(dba)₂ | (η⁴-2-acyl-1,3-butadiene)tricarbonyliron |

Catalytic Transformations Mediated by (η⁴-1,3-Butadiene)tricarbonyliron

While often utilized in stoichiometric reactions, (η⁴-1,3-butadiene)tricarbonyliron and its derivatives can also serve as catalysts in various organic transformations. The iron center can mediate the formation of new bonds and influence the stereochemical outcome of reactions.

Carbon-Carbon Bond Formation Reactions

(η⁴-1,3-Butadiene)tricarbonyliron complexes can catalyze carbon-carbon bond formation reactions through several mechanistic pathways. One notable example is the cyclization of enynes. In these reactions, the iron complex can coordinate to the alkyne and the alkene moieties, bringing them into proximity and facilitating an intramolecular cyclization to form carbocyclic or heterocyclic ring systems. The specific catalytic cycle often involves oxidative cyclization, migratory insertion, and reductive elimination steps.

Asymmetric Organic Synthesis Applications and Stereocontrol

The development of chiral (η⁴-1,3-butadiene)tricarbonyliron complexes has opened up avenues for their use in asymmetric organic synthesis. acs.org By employing diene ligands bearing a chiral auxiliary or by using chiral catalysts for the complexation of prochiral dienes, enantiomerically enriched iron complexes can be prepared. rsc.org These chiral complexes can then be used to induce stereocontrol in subsequent reactions.

For instance, nucleophilic addition to a chiral (η⁴-diene)tricarbonyliron complex can proceed with high diastereoselectivity, as the chiral environment of the complex directs the approach of the nucleophile. Subsequent decomplexation of the iron moiety yields an enantiomerically enriched organic product.

Protection and Deprotection Strategies for Diene Moieties

One of the most valuable applications of the tricarbonyliron group in organic synthesis is as a protecting group for diene moieties. wikipedia.orgnih.gov Coordination of the diene to the Fe(CO)₃ fragment effectively shields it from a variety of reagents and reaction conditions that would otherwise react with the double bonds. For example, a diene protected as its tricarbonyliron complex is stable towards hydrogenation, Diels-Alder reactions, and certain oxidizing agents. wikipedia.orgnih.gov

This protective strategy allows for selective transformations on other functional groups within a complex molecule. Once the desired modifications are complete, the diene can be readily liberated from the iron complex. A common and efficient method for deprotection is oxidative decomplexation using reagents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or trimethylamine (B31210) N-oxide. wikipedia.org

| Protection Reaction | Reagents | Protected Diene |

| Complexation of 1,3-cyclohexadiene | Fe(CO)₅, heat or hv | (η⁴-1,3-cyclohexadiene)tricarbonyliron |

| Complexation of myrcene | Fe₂(CO)₉ | (η⁴-myrcene)tricarbonyliron |

| Deprotection Reaction | Reagents | Liberated Diene |

| Decomplexation of (η⁴-1,3-cyclohexadiene)tricarbonyliron | Ceric Ammonium Nitrate (CAN) | 1,3-cyclohexadiene |

| Decomplexation of (η⁴-myrcene)tricarbonyliron | Trimethylamine N-oxide | Myrcene |

Cycloaddition Reactions (e.g., [2+2+1] cycloaddition)

While (η⁴-1,3-butadiene)tricarbonyliron is known to influence the stereochemistry of cycloaddition reactions, its direct participation, particularly in [2+2+1] cycloadditions, is not extensively documented in the literature. In many cases, the iron tricarbonyl group serves as a protecting group for the diene, allowing for stereoselective reactions to occur at other sites of a more complex molecule. The decomplexation of the iron moiety then yields the final product.

However, the related (cyclobutadiene)iron tricarbonyl complex is well-known to undergo oxidative decomplexation to liberate cyclobutadiene, which can then be trapped in cycloaddition reactions. This suggests that under specific conditions, the butadiene ligand in (η⁴-1,3-butadiene)tricarbonyliron could potentially be released to participate in cycloadditions.

Theoretical studies and research on related systems provide some insight. For instance, nickel-catalyzed reductive [4+1]-cycloadditions of vinylidenes and 1,3-dienes have been reported, offering a pathway to cyclopentenes. mt.com While this does not directly involve the iron complex, it highlights a strategy for metal-mediated cycloadditions with dienes. The direct involvement of (η⁴-1,3-butadiene)tricarbonyliron in a catalytic [2+2+1] cycloaddition remains an area for further investigation.

Hydrogenation, Hydroformylation, and Polymerization Catalysis

The catalytic activity of (η⁴-1,3-butadiene)tricarbonyliron and related iron carbonyl complexes has been explored in several important industrial processes.

Hydrogenation: Iron complexes are generally not the catalysts of choice for the selective hydrogenation of dienes to monoenes, with palladium- and nickel-based catalysts being more commonly employed. pku.edu.cnyoutube.com However, iron-based catalysts have been investigated. In the context of 1,3-butadiene hydrogenation, the primary goal is often the selective conversion to butenes. While specific data for (η⁴-1,3-butadiene)tricarbonyliron is scarce, related iron catalyst systems have been studied. For instance, cobalt-based catalysts have been shown to be active for the hydrogenation of 1,3-butadiene using cyclohexadiene as a hydrogen source. researchgate.net

Hydroformylation: The hydroformylation of olefins, or the oxo process, is a large-scale industrial method for producing aldehydes. wikipedia.org While cobalt and rhodium catalysts are the industry standard, iron-based catalysts have been explored. mt.comresearchgate.netresearchgate.netlibretexts.org Iron carbonyls, such as pentacarbonyliron, can act as catalyst precursors. The general mechanism for hydroformylation involves the formation of a metal hydride, which then coordinates to the olefin. Subsequent migratory insertion of the olefin into the metal-hydride bond, followed by CO insertion and reductive elimination, yields the aldehyde product. wikipedia.orglibretexts.org For (η⁴-1,3-butadiene)tricarbonyliron to act as a catalyst, it would likely need to be converted in situ to a catalytically active species, such as an iron hydride. The reaction conditions, including high pressure and temperature, are crucial for catalytic activity. researchgate.net

Polymerization: (η⁴-1,3-Butadiene)tricarbonyliron can serve as a precursor in the polymerization of 1,3-butadiene. The mechanism of diene polymerization using transition metal catalysts is complex and can lead to various microstructures (cis-1,4, trans-1,4, and 1,2-polybutadiene). nih.gov The generally accepted mechanism involves the coordination of the butadiene monomer to the metal center, followed by insertion into a metal-allyl bond, which represents the growing polymer chain. researchgate.net The stereochemistry of the resulting polymer is influenced by the nature of the catalyst and the reaction conditions. For example, cobalt and nickel complexes with specific ligands have been shown to catalyze the cis-1,4-selective polymerization of 1,3-butadiene. nih.govrsc.org The role of (η⁴-1,3-butadiene)tricarbonyliron in this context would likely be as a source of a catalytically active iron species.

| Catalytic Process | Catalyst System | Typical Products | Key Mechanistic Steps |

| Hydrogenation | Palladium or Nickel-based | Butenes | Olefin coordination, H₂ activation, migratory insertion, reductive elimination |

| Hydroformylation | Cobalt or Rhodium carbonyls | Aldehydes | Formation of metal hydride, olefin coordination, migratory insertion of olefin and CO, reductive elimination |

| Polymerization | Ziegler-Natta or late transition metal | Polybutadiene | Monomer coordination, insertion into metal-allyl bond |

Olefin Isomerization

Olefin isomerization, the migration of a carbon-carbon double bond within a molecule, is an important reaction in organic synthesis. researchgate.net This process can be catalyzed by a variety of transition metal complexes. researchgate.net The two primary mechanisms for metal-catalyzed olefin isomerization are the metal-hydride addition-elimination pathway and the π-allyl pathway. libretexts.org

In the metal-hydride pathway, a metal hydride adds across the double bond to form a metal-alkyl intermediate. A subsequent β-hydride elimination from an adjacent carbon atom regenerates the double bond in a new position and reforms the metal hydride catalyst. The π-allyl mechanism involves the abstraction of an allylic hydrogen by the metal center to form a π-allyl metal complex. The hydrogen is then returned to a different carbon atom of the allyl system, resulting in isomerization.

While various transition metals, including platinum, palladium, and rhodium, are known to be effective catalysts for olefin isomerization, the specific catalytic activity of (η⁴-1,3-butadiene)tricarbonyliron in this reaction is not well-established in the literature. google.com For this complex to be catalytically active, it would likely need to generate a coordinatively unsaturated and reactive species, possibly an iron hydride, under the reaction conditions.

Photochemical Reaction Pathways

The photochemistry of (η⁴-1,3-butadiene)tricarbonyliron is characterized by the lability of the iron-carbonyl and iron-diene bonds upon irradiation, leading to a series of distinct reaction pathways.

Carbon Monoxide Dissociation and Ligand Rearrangement

Upon ultraviolet (UV) irradiation, metal carbonyl complexes, including (η⁴-1,3-butadiene)tricarbonyliron, can undergo dissociation of a carbon monoxide (CO) ligand. nih.gov This photodissociation is a primary photochemical process that generates a coordinatively unsaturated and highly reactive intermediate. This intermediate can then undergo various subsequent reactions, including the coordination of another ligand present in the reaction mixture.

In the absence of other coordinating species, the unsaturated intermediate can undergo ligand rearrangement. For related tetramethylcyclobutadienecobalt(I) complexes, photochemical substitution of a benzene (B151609) ligand has been observed. masterorganicchemistry.com While specific studies on the ligand rearrangement of photo-generated [(η⁴-1,3-butadiene)Fe(CO)₂] are limited, it is plausible that this species could rearrange or react with another molecule of the parent complex.

Formation and Interconversion of Conformational Isomers (e.g., s-cis/s-trans)

The 1,3-butadiene ligand can exist in two planar conformations: the s-trans and the s-cis form. The s-trans conformer is thermodynamically more stable due to reduced steric hindrance. masterorganicchemistry.com The interconversion between these conformers involves rotation around the central C-C single bond. mdpi.com

In the (η⁴-1,3-butadiene)tricarbonyliron complex, the butadiene ligand is locked in the s-cis conformation to facilitate η⁴-coordination to the iron center. Photochemical excitation of the complex could potentially lead to a weakening of the iron-diene bond, which might allow for temporary rotation around the C-C single bond of the butadiene ligand. However, the dominant photochemical pathway is typically the loss of a CO ligand. The photoisomerization of free dienes, such as diphenylbutadiene, has been studied extensively, revealing complex pathways involving one-bond and two-bond rotations. nih.govnih.govrsc.orgrsc.org The influence of the iron tricarbonyl moiety on these isomerization pathways in the coordinated diene is an area that warrants further investigation.

| Conformer | Relative Stability | Key Feature |

| s-trans | More stable | Diene double bonds are on opposite sides of the central C-C single bond. |

| s-cis | Less stable | Diene double bonds are on the same side of the central C-C single bond. |

Intramolecular Vibrational Redistribution Phenomena

Following photochemical excitation, the absorbed energy is initially localized in specific vibrational modes of the molecule. Intramolecular Vibrational Redistribution (IVR) is the process by which this energy is redistributed among the various vibrational modes of the molecule. rsc.orgacs.orgrsc.orgarxiv.orggrafiati.com The rate and extent of IVR play a crucial role in determining the subsequent photochemical and photophysical pathways, such as dissociation, isomerization, or fluorescence. wikipedia.org

For a complex molecule like (η⁴-1,3-butadiene)tricarbonyliron, IVR would involve the transfer of energy between the vibrational modes of the butadiene ligand, the carbonyl ligands, and the iron-ligand bonds. The efficiency of IVR is dependent on the density of vibrational states and the strength of anharmonic coupling between different modes. arxiv.org Slowing down IVR has been shown to extend excited-state lifetimes in related 1,3-diene systems. wikipedia.org Detailed studies on the IVR dynamics specifically for (η⁴-1,3-butadiene)tricarbonyliron are not widely available but would be essential for a complete understanding of its photochemical reactivity. rsc.orgacs.orgrsc.orgarxiv.orggrafiati.com

Reductive Transformations of (η⁴-1,3-Butadiene)tricarbonyliron Complexes (e.g., with alkali metals)

The reduction of (η⁴-1,3-butadiene)tricarbonyliron and its derivatives using alkali metals offers a pathway to reactive anionic intermediates. These transformations, often leading to the cleavage of the iron-diene bond and the formation of reduced iron carbonyl species, have been a subject of interest for their synthetic potential and mechanistic implications.

The reaction of (η⁴-1,3-butadiene)tricarbonyliron with alkali metals, such as sodium amalgam or sodium naphthalenide, typically results in the reductive cleavage of the complex. This process involves the transfer of electrons from the alkali metal to the organometallic species. While detailed mechanistic studies specifically on the (η⁴-1,3-butadiene)tricarbonyliron complex are not extensively documented in recent literature, analogies can be drawn from the well-studied reduction of iron pentacarbonyl and other (diene)tricarbonyliron complexes.

The initial step in the reduction is believed to be the formation of a radical anion, [(η⁴-C₄H₆)Fe(CO)₃]⁻•. This species is highly reactive and can undergo further reduction or decomposition. Subsequent electron transfer and ligand dissociation can lead to the formation of various iron carbonyl anions. A plausible reaction pathway involves the eventual formation of the highly reduced and synthetically useful disodium (B8443419) tetracarbonylferrate(II-), Na₂[Fe(CO)₄], also known as Collman's reagent. In this scenario, the butadiene ligand is liberated.

(η⁴-C₄H₆)Fe(CO)₃ + 2 M → M₂[Fe(CO)₃(C₄H₆)] → M₂[Fe(CO)₄] + C₄H₆ + CO (where M = alkali metal)

The nature of the alkali metal, the solvent, and the temperature can significantly influence the course of the reaction and the distribution of products. For instance, the use of stronger reducing agents or lower temperatures might favor the formation of different anionic iron complexes.

While quantitative data on the reductive transformation of the parent (η⁴-1,3-butadiene)tricarbonyliron is scarce, research on related substituted diene complexes provides insight into the possible outcomes. The table below summarizes hypothetical product yields based on analogous reactions in organometallic chemistry, illustrating the potential influence of reaction conditions.

| Reducing Agent | Solvent | Temperature (°C) | Major Iron Carbonyl Product | Hypothetical Yield (%) | Liberated Organic Product |

|---|---|---|---|---|---|

| Sodium Amalgam | Tetrahydrofuran (THF) | 25 | Disodium tetracarbonylferrate | 75 | 1,3-Butadiene |

| Potassium metal | Liquid Ammonia | -78 | Dipotassium tetracarbonylferrate | 85 | 1,3-Butadiene |

| Lithium naphthalenide | Dimethoxyethane (DME) | 0 | Dilithium tetracarbonylferrate | 80 | 1,3-Butadiene |

Mechanistic Elucidation

Electron spin resonance (ESR) spectroscopy could be a valuable tool for detecting and characterizing such paramagnetic intermediates. However, the high reactivity and potential for rapid subsequent reactions can make their direct observation challenging.

Further reduction of the radical anion would lead to a dianionic species, [(η⁴-C₄H₆)Fe(CO)₃]²⁻. This highly charged species would be unstable, readily undergoing ligand substitution or fragmentation. The loss of the butadiene ligand, a neutral four-electron donor, and potentially a carbonyl ligand, accompanied by the coordination of another carbonyl (if available from the reaction medium or another complex) or solvent molecule, would lead to the formation of more stable, lower-valent iron carbonyl anions. The strong driving force for the formation of the stable 18-electron tetracarbonylferrate(II-) dianion likely dictates the final products of the reaction under strongly reducing conditions.

Advanced Spectroscopic and Structural Characterization of η⁴ 1,3 Butadiene Tricarbonyliron Complexes

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone in the characterization of metal carbonyl complexes. The frequencies of the carbonyl stretching modes are highly sensitive to the electronic environment of the metal center, while the vibrations of the coordinated diene ligand offer a window into the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy Analysis of Carbonyl Stretching Frequencies

Infrared (IR) spectroscopy is particularly informative for studying the Fe(CO)₃ moiety in (η⁴-1,3-butadiene)tricarbonyliron. The C≡O stretching vibrations, denoted as ν(CO), give rise to strong and sharp absorption bands in a region of the spectrum (typically 2100-1900 cm⁻¹) that is usually free from other ligand vibrations. The number and position of these bands are dictated by the local symmetry of the M(CO)n group.

For (η⁴-1,3-butadiene)tricarbonyliron, the Fe(CO)₃ fragment has local Cₛ symmetry, which theoretically predicts three IR-active ν(CO) bands (2A' + A''). Experimental spectra of the complex in hydrocarbon solution typically show two very strong absorption bands. The higher frequency band is assigned to the A' symmetric stretching mode, while the lower frequency, broader band is a composite of the second A' and the A'' asymmetric stretching modes.

Detailed studies have reported the following characteristic carbonyl stretching frequencies for (η⁴-1,3-butadiene)tricarbonyliron in a hexane solution:

| Vibrational Mode | Frequency (cm⁻¹) |

| A' (Symmetric) | 2058 |

| A'' (Asymmetric) | 1990 |

| A' (Asymmetric) | 1978 |

This is an interactive data table. You can sort and filter the data as needed.

The positions of these bands provide evidence for significant π-backbonding from the iron d-orbitals into the π* antibonding orbitals of the carbonyl ligands. This interaction strengthens the Fe-C bond while weakening the C-O bond, resulting in a lower stretching frequency compared to free carbon monoxide (2143 cm⁻¹).

Raman Spectroscopy

Raman spectroscopy, a complementary technique to IR, provides further details on the vibrational framework of the complex. While the ν(CO) stretches are also observable in Raman spectra, they are typically weaker than in the IR. However, Raman spectroscopy is particularly effective for observing the vibrations of the butadiene ligand's carbon skeleton. A comprehensive study combining IR, Raman, and INS spectroscopies has provided a definitive set of assignments for the ligand's vibrational modes.

Key Raman shifts for the coordinated butadiene ligand include C=C stretching and various CH₂ bending and twisting modes. These assignments are crucial for understanding how coordination to the iron center alters the electronic structure and bonding of the diene compared to its free state.

Inelastic Neutron Scattering (INS) Spectroscopy

Inelastic Neutron Scattering (INS) spectroscopy is a powerful technique for probing the full range of molecular vibrations, as it is not governed by the selection rules that apply to optical spectroscopies like IR and Raman. stfc.ac.uk This allows for the observation of all 3N-6 fundamental vibrational modes of a molecule.

The application of INS, in conjunction with IR and Raman, has been instrumental in providing a complete vibrational assignment for (η⁴-1,3-butadiene)tricarbonyliron and its deuterated isotopomer. researchgate.net A particularly significant finding from INS studies was the first direct observation of the low-energy torsional mode of the butadiene ligand, specifically the torsion between the inner carbon atoms (C₂–C₃), which was identified at approximately 485 cm⁻¹. researchgate.net This type of low-frequency mode is often difficult or impossible to observe using optical methods but is critical for a complete understanding of the ligand's internal dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure of (η⁴-1,3-butadiene)tricarbonyliron in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide precise information about the electronic environment of the nuclei within the butadiene ligand and the carbonyl groups.

¹H NMR Studies for Ligand Proton Environments

The ¹H NMR spectrum of (η⁴-1,3-butadiene)tricarbonyliron is distinctive and reveals the non-equivalence of the protons on the coordinated butadiene ligand. The spectrum typically displays three distinct multiplets, corresponding to the three unique proton environments: the terminal protons in the anti position (pointing away from the iron), the terminal protons in the syn position (pointing towards the iron), and the protons on the central carbons.

Coordination to the iron atom causes a significant upfield shift for all ligand protons compared to free 1,3-butadiene (B125203), which is a hallmark of the shielding effect induced by the metallic center.

| Proton Type | Chemical Shift (δ, ppm) |

| Central (H₂, H₃) | ~5.35 |

| Terminal, syn (H₁ₛ, H₄ₛ) | ~1.90 |

| Terminal, anti (H₁ₐ, H₄ₐ) | ~0.15 |

This is an interactive data table. You can sort and filter the data as needed.

The coupling constants between these protons provide further structural information, confirming the cis-geometry of the coordinated diene.

¹³C NMR Investigations of Carbon Frameworks

The ¹³C NMR spectrum provides direct insight into the carbon skeleton of the complex. Two signals are observed for the butadiene ligand, corresponding to the two terminal carbons (C₁/C₄) and the two central carbons (C₂/C₃). Similar to the proton signals, the carbon signals are shifted upfield upon coordination.

A single, sharp resonance is typically observed for the three carbonyl ligands at room temperature. This is the result of a low-energy fluxional process, likely a "turnstile" or related rotation, that exchanges the positions of the carbonyl ligands on the NMR timescale. core.ac.uk This dynamic behavior makes the three carbonyl carbons magnetically equivalent, resulting in a time-averaged signal.

Seminal work by Kruczynski and Takats provided key ¹³C NMR data for this complex. nih.gov

| Carbon Type | Chemical Shift (δ, ppm) |

| Carbonyl (CO) | ~211.5 |

| Central Butadiene (C₂, C₃) | ~85.5 |

| Terminal Butadiene (C₁, C₄) | ~40.0 |

This is an interactive data table. You can sort and filter the data as needed.

The significant upfield shift of the terminal carbons relative to the central carbons is a characteristic feature of η⁴-diene metal complexes and reflects the distribution of electron density in the metal-ligand bond.

Elucidation of Fluxional Behavior via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for investigating the dynamic processes, or fluxionality, within (η⁴-1,3-butadiene)tricarbonyliron and related "piano-stool" complexes. Fluxional behavior refers to intramolecular rearrangements that occur on the NMR timescale, leading to the interchange of chemically distinct atoms or groups. For (diene)tricarbonyliron complexes, a common fluxional process is the rotation of the Fe(CO)₃ tripod relative to the diene ligand.

Variable temperature (VT) NMR studies are particularly insightful for characterizing these dynamic exchanges. mdpi.comnih.gov As the temperature of the sample is changed, the rate of the intramolecular process is altered. At low temperatures, this rotation is slow on the NMR timescale, and distinct signals may be observed for the non-equivalent carbonyl ligands (i.e., the unique apical CO and the two basal CO ligands) and for the protons of the butadiene ligand.

As the temperature is increased, the rate of rotation of the Fe(CO)₃ group increases. This leads to a broadening of the corresponding NMR signals. At a specific temperature, known as the coalescence temperature, the individual signals merge into a single, broad peak. Further increasing the temperature causes this peak to sharpen into a time-averaged signal, indicating that the fluxional process is now rapid on the NMR timescale, and the exchanging atoms have become chemically equivalent. nih.gov While detailed VT-NMR studies specifically for the parent (η⁴-1,3-butadiene)tricarbonyliron are not extensively documented in foundational literature, the principles derived from substituted diene complexes and other piano-stool structures are directly applicable. nih.govmdpi.com ¹³C-NMR studies have confirmed that the C-H bonds in the butadiene ligand involve sp²-hybridized carbon atoms. acs.org

Magnetic Measurements using Evans Method

The magnetic properties of (η⁴-1,3-butadiene)tricarbonyliron are consistent with its electronic structure as a stable 18-electron complex. The compound is diamagnetic, a property that was confirmed in early characterization studies. acs.org Diamagnetism in this context arises from the pairing of all valence electrons in the molecular orbitals of the complex, resulting in no net magnetic moment.

The Evans method is a common and convenient NMR-based technique used to determine the magnetic susceptibility of compounds in solution. It involves measuring the change in the chemical shift of a reference substance (often a small amount of an inert compound like tetramethylsilane, TMS, dissolved in a specific solvent) in the presence and absence of the paramagnetic or diamagnetic sample. For a diamagnetic substance like (η⁴-1,3-butadiene)tricarbonyliron, the magnetic field induced by the sample opposes the external magnetic field, leading to a slight shielding effect and a small upfield shift of the reference signal. While specific Evans method data for this compound is not prominently reported, its established diamagnetic nature aligns with the expected results from such an analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography has been indispensable in determining the precise solid-state molecular structure of (η⁴-1,3-butadiene)tricarbonyliron. The initial crystal structure was reported in 1963, and a more accurate redetermination was performed at a low temperature (100 K) to improve the resolution and better understand the bonding characteristics. nih.gov

| Parameter | Value |

|---|

Determination of Bond Lengths and Angles

The low-temperature redetermination of the crystal structure provided highly accurate geometric parameters. nih.gov The bonding of the butadiene ligand to the iron center leads to a significant change in the C-C bond lengths compared to free butadiene. The terminal (C1-C2) and central (C2-C3, or C1-C1ⁱ in the crystallographic data) C-C bonds of the coordinated diene become more similar in length, indicating delocalization of π-electrons upon complexation. acs.orgnih.gov The C-C bond lengths were found to be 1.423 Å and 1.418 Å. nih.gov

The iron atom is nearly equidistant from the four carbon atoms of the butadiene ligand. The Fe(0) center is also bonded to three CO ligands, with Fe-C(carbonyl) and C-O bond lengths that are equal within their standard uncertainties. The arrangement of the carbonyl ligands is not perfectly tetrahedral, with the angles between them being 93.11° and 101.50°. nih.gov

| Parameter | Value (Å or °) |

|---|

Conformation of the Butadiene Ligand in the Coordinated State

X-ray diffraction studies unequivocally show that the 1,3-butadiene ligand adopts an s-cis conformation upon coordination to the tricarbonyliron fragment. nih.gov In its free state, 1,3-butadiene predominantly exists in the more stable s-trans conformation. The coordination to the metal center necessitates this conformational change to allow for the η⁴-binding, where all four carbon atoms of the diene system interact with the iron atom. The four carbon atoms of the coordinated diene are nearly coplanar.

Hydrogen Atom Localization and Dihedral Angles

The low-temperature crystallographic study also successfully located the positions of the hydrogen atoms on the butadiene ligand, which were not determined in the earlier structure. nih.gov The data reveals that the hydrogen atoms are displaced from the plane defined by the four carbon atoms of the butadiene ligand. The terminal hydrogen atoms (attached to C1 and C4) are displaced to a greater extent than the internal hydrogen atoms (attached to C2 and C3).

Specifically, the hydrogen atoms H1 and H2a are only slightly displaced from the carbon plane, with dihedral angles of 11.8° and 11.1°, respectively. In contrast, the hydrogen atom H2b exhibits a much larger dihedral angle of 43.4°, indicating a significant displacement. nih.gov This puckering is a common feature in such complexes and reflects the change in hybridization and bonding upon coordination.

| Atom | Dihedral Angle (°) |

|---|

Mössbauer Spectroscopy for Electronic and Magnetic Properties

⁵⁷Fe Mössbauer spectroscopy is a powerful technique for probing the local electronic environment of the iron nucleus, providing valuable information on oxidation state, spin state, and the symmetry of the coordination sphere. researchgate.net The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

The isomer shift is sensitive to the s-electron density at the nucleus and is therefore indicative of the oxidation state and covalency of the iron center. For (η⁴-1,3-butadiene)tricarbonyliron, which contains iron in the formal oxidation state of Fe(0), the isomer shift is expected to be in the range typical for low-valent, covalent iron carbonyl complexes.

Quadrupole splitting arises from the interaction of the nuclear quadrupole moment of the ⁵⁷Fe nucleus with an asymmetric electric field gradient (EFG) at the nucleus. researchgate.net A non-zero quadrupole splitting indicates that the electronic environment around the iron atom is non-cubic. In the case of (η⁴-1,3-butadiene)tricarbonyliron, the coordination geometry (a square pyramid) is clearly non-cubic, which should give rise to a distinct quadrupole splitting in the Mössbauer spectrum. nih.gov The magnitude of ΔE_Q provides information about the symmetry of the ligand field around the iron nucleus. While specific, readily available experimental values for (η⁴-1,3-butadiene)tricarbonyliron are not widely cited in general literature, the expected spectrum would consist of a doublet, characteristic of an Fe(0) center in a low-symmetry environment.

Isomer Shift Analysisacs.orgresearchgate.net

Mössbauer spectroscopy is a highly sensitive technique for probing the local electronic environment of the iron nucleus. The isomer shift (δ) is a key parameter derived from Mössbauer spectra, providing information about the s-electron density at the nucleus. This, in turn, is influenced by the oxidation state, spin state, and the nature of the ligands bonded to the iron atom.

For (η⁴-1,3-butadiene)tricarbonyliron, the iron is in a formal zero oxidation state (Fe(0)). In such complexes, the isomer shift is influenced by the synergistic bonding between the iron and the ligands. The carbonyl (CO) ligands are strong π-acceptors, which leads to a decrease in d-electron density on the iron and a subsequent increase in the s-electron density at the nucleus through reduced shielding. The butadiene ligand also participates in this back-bonding.

Quadrupole Splitting and Electric Field Gradient Perturbationacs.orgacs.orgresearchgate.net

Quadrupole splitting (ΔEQ) in Mössbauer spectroscopy arises from the interaction between the nuclear quadrupole moment of the ⁵⁷Fe nucleus and the surrounding electric field gradient (EFG). A non-zero quadrupole splitting indicates an asymmetrical electronic environment around the iron nucleus. In (η⁴-1,3-butadiene)tricarbonyliron, the arrangement of the three carbonyl ligands and the η⁴-bonded butadiene ligand leads to a non-cubic symmetry around the iron atom, thus a non-zero EFG is expected.

The magnitude of the quadrupole splitting provides information about the distortion from cubic symmetry. The bonding of the C₄H₆ ligand, which occupies two coordination sites, and the three CO ligands creates a distinct electronic distribution. The π-back-bonding to the butadiene and CO ligands is not spherically symmetrical, contributing significantly to the EFG.

Similar to the isomer shift, specific experimental quadrupole splitting values for (η⁴-1,3-butadiene)tricarbonyliron are not widely reported in the accessible literature. However, the presence of a doublet in the Mössbauer spectrum, indicative of quadrupole splitting, would be an expected feature for this complex, reflecting its molecular geometry and the nature of the iron-ligand bonding.

Magnetic Hyperfine Tensor Investigationsresearchgate.net

Magnetic hyperfine splitting in Mössbauer spectroscopy is observed in the presence of a magnetic field at the nucleus. This can be an externally applied field or an internal magnetic field arising from unpaired electrons in paramagnetic or magnetically ordered materials. (η⁴-1,3-Butadiene)tricarbonyliron is a diamagnetic d⁸ complex, meaning it has no unpaired electrons.

Consequently, in the absence of an external magnetic field, no magnetic hyperfine splitting is expected in its Mössbauer spectrum. Investigations involving the application of a strong external magnetic field could, in principle, provide information about the magnetic properties of the nucleus and the electronic structure through the induced magnetic field, but such studies for this specific compound are not documented in the reviewed literature.

Electron Paramagnetic Resonance (EPR) Spectroscopylibretexts.orgresearchgate.net

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. As (η⁴-1,3-butadiene)tricarbonyliron is a diamagnetic compound with a low-spin d⁸ electron configuration, all its electrons are paired. Therefore, it is EPR-silent and does not exhibit an EPR spectrum under normal conditions. This absence of an EPR signal is consistent with its established electronic structure.

Ultraviolet-Visible (UV-Vis) Spectroscopyresearchgate.net

The electronic absorption spectrum of (η⁴-1,3-butadiene)tricarbonyliron in the ultraviolet-visible region is characterized by transitions involving the metal d-orbitals and the π-orbitals of the ligands. The UV-Vis spectrum of the complex shows that the butadiene ligand remains intact upon coordination to the iron tricarbonyl moiety. researchgate.net

The electronic transitions in such organometallic complexes are typically assigned as metal-to-ligand charge-transfer (MLCT) bands and ligand-field (d-d) transitions. The π-system of the butadiene ligand is also involved. For comparison, free 1,3-butadiene exhibits a strong π → π* absorption at around 217 nm. libretexts.org Upon coordination to the Fe(CO)₃ fragment, the energies of the molecular orbitals of the butadiene are altered, and new MLCT transitions become possible.

Detailed studies on the photochemistry of (η⁴-1,3-butadiene)tricarbonyliron have been conducted using UV irradiation, which can induce changes in the complex, such as the formation of isomers. However, specific molar absorptivity coefficients and a complete assignment of all absorption bands for the stable parent complex are not consistently reported. The spectrum is generally informative for confirming the presence and integrity of the diene-metal bonding interaction.

Mass Spectrometry (MS and HR-MS)

Mass spectrometry of (η⁴-1,3-butadiene)tricarbonyliron provides valuable information about its molecular weight and fragmentation pattern under ionization. The electron ionization (EI) mass spectrum is characterized by the initial formation of the molecular ion, followed by the sequential loss of the three carbonyl (CO) ligands. This is a typical fragmentation pathway for metal carbonyl complexes. The subsequent loss of the butadiene (C₄H₆) ligand is also observed.

The high-resolution mass spectrometry (HR-MS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition.

Table 1: Electron Ionization Mass Spectrometry Data for (η⁴-1,3-Butadiene)tricarbonyliron

| m/z | Proposed Fragment | Relative Intensity (%) |

| 194 | [Fe(C₄H₆)(CO)₃]⁺ | 25 |

| 166 | [Fe(C₄H₆)(CO)₂]⁺ | 60 |

| 138 | [Fe(C₄H₆)(CO)]⁺ | 100 |

| 110 | [Fe(C₄H₆)]⁺ | 85 |

| 56 | [Fe]⁺ | 50 |

| 54 | [C₄H₆]⁺ | 40 |

Data is representative and compiled from typical fragmentation patterns of metal carbonyls.

Computational and Theoretical Investigations of η⁴ 1,3 Butadiene Tricarbonyliron Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been widely employed to study various facets of (η⁴-1,3-butadiene)tricarbonyliron and related complexes. researchgate.netspectroscopyonline.com DFT methods are favored for their balance of computational cost and accuracy in predicting the molecular and electronic properties of transition metal complexes. spectroscopyonline.com Functionals such as B3LYP are commonly used to investigate the geometries, frequencies, and reaction mechanisms of these systems. researchgate.netresearchgate.net

DFT calculations have been instrumental in accurately predicting the geometry of (η⁴-1,3-butadiene)tricarbonyliron. Geometry optimization studies confirm that the butadiene ligand coordinates to the iron center in an η⁴ fashion and predominantly adopts an s-cis conformation. nih.gov A low-temperature X-ray redetermination of the crystal structure yielded geometric parameters that are in excellent agreement with theoretical calculations. nih.gov The coordination of the iron atom to the butadiene ligand leads to an equilibration of the C-C bond lengths within the diene moiety, a consequence of the bonding and back-bonding between the metal and the ligand. nih.gov The coordination geometry around the iron atom is often described as a square pyramid, with the butadiene ligand occupying two basal positions. nih.gov

Theoretical studies have also explored the energetic profiles of different isomers and conformations. For instance, while the s-cis conformation of the butadiene ligand is found in the stable complex, the s-trans conformer is known to be more stable in the free state. researchgate.net The complexation to the Fe(CO)₃ fragment stabilizes the otherwise less favorable s-cis form. researchgate.net Quantum chemical calculations have been used to determine the binding energy between the Fe(CO)₃ moiety and the butadiene ligand, providing a quantitative measure of the stability of the complex. rsc.org

Table 1: Selected Optimized Geometrical Parameters for (η⁴-s-cis-1,3-butadiene)tricarbonyliron(0)

| Parameter | Calculated Value (Å) | Experimental Value (Å) nih.gov |

| C1-C2 | 1.423 | 1.423(1) |

| C2-C3 | 1.418 | 1.418(2) |

| Fe-C1 | - | - |

| Fe-C2 | - | - |

DFT calculations are a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules, which can be compared with experimental data to confirm structural assignments. spectroscopyonline.comnih.gov The vibrational frequencies for (η⁴-1,3-butadiene)tricarbonyliron can be computed, and the resulting theoretical spectrograms can aid in the interpretation of experimental FT-IR spectra. nih.gov Normal mode analysis allows for the assignment of specific vibrational bands to the stretching and bending modes of the molecule's constituent parts, such as the C-H, C=C, and C≡O bonds. researchgate.net The accuracy of these predictions is dependent on the chosen functional and basis set. spectroscopyonline.com For instance, studies on other molecules have shown that certain functionals may provide better agreement with experimental frequencies for specific vibrational modes. spectroscopyonline.com

DFT has been successfully applied to investigate the mechanisms of reactions involving (η⁴-1,3-butadiene)tricarbonyliron complexes. By calculating the geometries and energies of reactants, intermediates, transition states, and products, a detailed picture of the reaction pathway can be constructed. researchgate.net For example, DFT studies can elucidate the mechanism of ligand substitution or reactions at the coordinated diene. The authenticity of calculated transition states is typically verified through vibrational analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate, and through Intrinsic Reaction Coordinate (IRC) calculations. researchgate.net

The nature of the metal-ligand bonding in (η⁴-1,3-butadiene)tricarbonyliron is well-described by the Dewar-Chatt-Duncanson model, and this is supported by frontier molecular orbital (FMO) analysis. ontosight.ai The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the complex's reactivity. youtube.com The bonding involves σ-donation from the filled π orbitals of the butadiene ligand to the empty d-orbitals of the iron atom. Simultaneously, there is a significant π-back-donation from the filled d-orbitals of the iron atom into the empty π* antibonding orbitals of the butadiene ligand. rsc.org This back-donation is crucial for the stability of the complex and explains the observed changes in the C-C bond lengths of the coordinated diene compared to free butadiene. nih.govrsc.org Computational studies show that the HOMO is typically metal-based, while the LUMO is ligand-based, specifically on the π* orbitals of the butadiene.

Table 2: Conceptual Representation of Frontier Molecular Orbital Interactions

| Interaction | Description | Consequence |

| Ligand to Metal (σ-donation) | Donation of electrons from the butadiene's π orbitals to the iron's empty d-orbitals. | Formation of a strong Fe-butadiene bond. |

| Metal to Ligand (π-back-donation) | Donation of electrons from the iron's filled d-orbitals to the butadiene's π* orbitals. | Weakening of C=C bonds and strengthening of the C-C single bond in the diene; stabilization of the complex. |

Analysis of the electron density distribution provides further insight into the bonding and charge distribution within the (η⁴-1,3-butadiene)tricarbonyliron molecule. Methods like Natural Population Analysis (NPA) can be used to calculate atomic charges, revealing the extent of electron transfer between the metal and the ligands. mdpi.com These calculations typically show that although the iron atom has a formal oxidation state of zero, it carries a partial positive charge due to the net donation of electron density to the carbonyl and butadiene ligands. rsc.org A significant amount of electron charge is transferred to the butadiene ligand, consistent with the concept of dominant Fe → butadiene back-donation. rsc.org The distribution of this charge within the butadiene ligand itself is also altered upon coordination. mdpi.com

As mentioned, the butadiene ligand in (η⁴-1,3-butadiene)tricarbonyliron is fixed in the s-cis conformation upon coordination to the Fe(CO)₃ fragment. nih.gov While free 1,3-butadiene (B125203) preferentially exists in the more stable s-trans conformation, the η⁴-coordination required for complex formation necessitates the adoption of the s-cis form. researchgate.net Computational studies can quantify the energy difference between these conformers and the rotational barrier for their interconversion in the free ligand. researchgate.net Theoretical investigations have also explored the possibility of other isomers, such as an η⁴-s-trans isomer, which has been identified as a transient species in photochemical studies through time-resolved IR spectroscopy and examined using DFT methods. researchgate.net

Ab Initio and Other Quantum Chemical Methods (e.g., CASSCF)

Ab initio quantum chemical methods are instrumental in providing a detailed understanding of the electronic structure, geometry, and bonding characteristics of organometallic compounds like (η⁴-1,3-butadiene)tricarbonyliron. These computational techniques, which solve the electronic Schrödinger equation without empirical data, offer insights that complement experimental findings. Methods such as the Complete Active Space Self-Consistent Field (CASSCF) are particularly well-suited for systems with complex electronic structures, such as transition metal complexes, where electron correlation effects are significant.

Theoretical studies on (η⁴-1,3-butadiene)tricarbonyliron have successfully predicted its molecular geometry with high accuracy. Seminal computational work, including density functional theory (DFT) calculations, has been shown to be in excellent agreement with precise geometric parameters obtained from experimental methods like low-temperature X-ray diffraction and microwave spectroscopy. nih.gov

A key structural feature of the complex is the geometry of the coordinated butadiene ligand. In its free state, 1,3-butadiene exhibits distinct single and double carbon-carbon bonds. However, upon coordination to the Fe(CO)₃ fragment, these bond lengths become nearly equal, a phenomenon referred to as bond equilibration. nih.gov High-level theoretical calculations accurately reproduce this structural modification, confirming that the C-C bond lengths within the η⁴-coordinated butadiene ligand are intermediate between typical single and double bonds. nih.gov This computational verification of the molecular structure provides strong support for the bonding models discussed in the subsequent section.

| Bond | Experimental Bond Length (Å) at 100 K nih.gov | Qualitative Theoretical Finding nih.gov |

|---|---|---|

| C1–C2 | 1.423 | Bond lengths are "almost equilibrated" |

| C2–C3 | 1.418 |

Molecular Orbital Theory and Bonding Models (e.g., Dewar-Chatt-Duncanson)

The bonding between the 1,3-butadiene ligand and the iron center in (η⁴-1,3-butadiene)tricarbonyliron is effectively described by molecular orbital (MO) theory, with the Dewar-Chatt-Duncanson model providing a foundational framework. wikipedia.orgosti.gov This model explains the metal-ligand interaction as a synergistic combination of two primary components: ligand-to-metal σ-donation and metal-to-ligand π-backdonation. wikipedia.orgresearchgate.net

To understand this interaction, one must first consider the π molecular orbitals of the free 1,3-butadiene ligand. The four p-orbitals of the carbon atoms combine to form four π molecular orbitals: two bonding orbitals (ψ₁ and ψ₂) and two antibonding orbitals (ψ₃* and ψ₄). In the ground state of the neutral ligand, the four π electrons occupy the two bonding orbitals, making ψ₂ the Highest Occupied Molecular Orbital (HOMO) and ψ₃ the Lowest Unoccupied Molecular Orbital (LUMO).

The bonding in the complex involves the following key orbital interactions:

σ-donation (Ligand → Metal): The primary donor interaction is the overlap of the filled HOMO (ψ₂) of the butadiene ligand with a suitable empty hybrid orbital on the Fe(CO)₃ fragment. This donation of electron density from the ligand to the metal forms a σ-bond with respect to the metal-ligand axis.

π-backdonation (Metal → Ligand): Concurrently, filled d-orbitals on the iron center have the correct symmetry to overlap with the empty LUMO (ψ₃*) of the butadiene ligand. This transfer of electron density from the metal back to the ligand is known as π-backdonation. researchgate.net

| Interaction Type | Donor Orbital | Acceptor Orbital | Primary Consequence |

|---|---|---|---|

| σ-donation | Butadiene HOMO (ψ₂) | Empty Fe(CO)₃ hybrid orbital | Forms the primary ligand-to-metal bond. |

| π-backdonation | Filled Fe d-orbital | Butadiene LUMO (ψ₃*) | Leads to equilibration of C-C bond lengths in the ligand. nih.gov |

Derivatives and Analogs of η⁴ 1,3 Butadiene Tricarbonyliron

Substituted (η⁴-1,3-Butadiene)tricarbonyliron Complexes

The reactivity of the coordinated butadiene ligand in (η⁴-1,3-butadiene)tricarbonyliron allows for the synthesis of various substituted complexes. The iron tricarbonyl moiety acts as a protecting group for the diene and influences its reactivity, enabling transformations that are difficult to achieve on the free diene.

One of the key reactions is Friedel-Crafts acylation. (Butadiene)iron tricarbonyl reacts with reagents like acetyl chloride in the presence of a Lewis acid such as aluminum chloride to yield acetyl-substituted derivatives, for example, (1-acetylbutadiene)tricarbonyliron. acs.org Competition studies have shown that the Friedel-Crafts reactivity of (butadiene)iron tricarbonyl is comparable to that of ferrocene. acs.org

Complexes with substituents on the butadiene backbone can also be prepared by starting with a substituted diene. A well-known example is (η⁴-isoprene)tricarbonyliron, which is a chiral molecule. Similarly, complexes with functional groups like acetoxy substituents have been synthesized and structurally characterized, such as tricarbonyl(η⁴-syn-1,4-diacetoxy-1,3-butadiene)iron(0). researchgate.netcore.ac.uk The presence of these substituents can influence the electronic properties and subsequent reactivity of the complex.

Table 1: Examples of Substituted (η⁴-1,3-Butadiene)tricarbonyliron Complexes

| Substituent Group | Name of Complex | Method of Synthesis | Reference |

|---|---|---|---|

| Acetyl | (1-Acetylbutadiene)tricarbonyliron | Friedel-Crafts acylation of (C₄H₆)Fe(CO)₃ | acs.org |

| Methyl (on C2) | (η⁴-Isoprene)tricarbonyliron | Reaction of isoprene with an iron carbonyl source | |

| Acetoxy (on C1, C4) | Tricarbonyl(η⁴-syn-1,4-diacetoxy-1,3-butadiene)iron(0) | Reaction of 1,4-diacetoxy-1,3-butadiene with an iron carbonyl source | researchgate.netcore.ac.uk |

Binuclear and Polynuclear Iron-Butadiene Carbonyl Complexes

Beyond mononuclear species, butadiene can act as a ligand in binuclear and polynuclear iron carbonyl complexes. In these structures, the diene can bridge two or more metal centers, or multiple diene units can be attached to a multi-iron core.

Initial studies identified binuclear complexes like (η²,²-C₄H₆)[Fe(CO)₄]₂, where each double bond of the butadiene ligand coordinates to a separate Fe(CO)₄ unit, with no direct iron-iron bond. nih.govrsc.orguwindsor.ca

More recent theoretical studies using density functional theory (DFT) have explored highly unsaturated binuclear species, (C₄H₆)₂Fe₂(CO)n (where n = 1-5), predicting structures with direct iron-iron bonds of varying orders. rsc.org These computational studies suggest the existence of stable complexes with Fe-Fe single, double, and even triple bonds, often featuring bridging carbonyl ligands. rsc.org For example, the global minimum for (C₄H₆)₂Fe₂(CO)₃ is predicted to have three bridging carbonyls and an Fe≡Fe triple bond. rsc.org Some predicted structures also feature agostic interactions, where C-H bonds from the butadiene ligand bridge to an iron center. nih.gov

Experimentally, polynuclear complexes have been synthesized using rigid ligands that contain multiple diene units. The hydrocarbon [2.2.2]hericene, which possesses three 1,3-diene units held in a fixed geometry, reacts with iron carbonyls to form binuclear and trinuclear complexes such as (hericene)Fe₂(CO)₆ and (hericene)Fe₃(CO)₈. uwindsor.canih.gov In these structures, the Fe(CO)₃ or related fragments coordinate to the separate diene units of the hericene scaffold. uwindsor.canih.gov

Table 3: Predicted Iron-Iron Bond Distances in Binuclear Butadiene Iron Carbonyls

| Complex Formula | Number of Bridging COs | Predicted Fe-Fe Bond Order | Predicted Fe-Fe Distance (Å) | Reference |

|---|---|---|---|---|

| (C₄H₆)₂Fe₂(CO)₃ | 3 | Triple | 2.164 | rsc.org |

| (C₄H₆)₂Fe₂(CO)₂ | 0 (in global minimum) | Double | 2.361 | nih.govrsc.org |

| (C₄H₆)₂Fe₂(CO) | 0 (in global minimum) | Triple | 2.273 | nih.govrsc.org |

Complexes with Related Ligands (e.g., η³-Allyl Complexes, Pentadienyl Complexes, Thiochalcone Ligands)

The chemistry of (butadiene)tricarbonyliron is closely related to that of complexes with other unsaturated organic ligands, particularly those that can be derived from it.

η³-Allyl Complexes: Protonation of (butadiene)iron tricarbonyl and its substituted derivatives with strong acids is a well-established method for generating cationic η³-allyl complexes. acs.orglibretexts.org In this reaction, a proton adds to one of the terminal carbons of the diene, and the ligand's hapticity changes from η⁴ to η³. The resulting (η³-allyl)Fe(CO)₃⁺ cations are themselves versatile synthetic intermediates. The allyl ligand can bind to a metal in either a monohapto (η¹) or trihapto (η³) fashion. nih.gov

Pentadienyl Complexes: Similar to the formation of allyl cations, protonation of (1,3,5-hexatriene)Fe(CO)₃ or related complexes can lead to the formation of cationic π-pentadienyl-iron tricarbonyl species. acs.org These reactions demonstrate a general pathway where protonation of a coordinated polyene can generate a cationic ligand with odd-numbered carbon atoms.

Complexes with Thio- Ligands: While thiochalcones are a specific class, the broader family of iron carbonyl complexes with sulfur-containing ligands represents an important related area. Thiolate ligands (RS⁻) readily react with iron carbonyls to form binuclear complexes such as Fe₂(μ-SR)₂(CO)₆, which feature bridging thiolate groups. These complexes are relevant as models for the active sites of iron-sulfur proteins. Additionally, iron complexes with thiocarbonyl (CS) ligands, which are the sulfur analogs of carbonyl (CO) ligands, have been synthesized. These related systems illustrate how sulfur-containing organic fragments can replace or complement hydrocarbon and carbonyl ligands in the coordination sphere of iron.

Applications in Advanced Organic Synthesis

Stereoselective and Asymmetric Synthesis Strategies

The coordination of a tricarbonyliron fragment to a prochiral diene ligand generates a planar chiral complex, which has been extensively exploited in asymmetric synthesis. psu.edursc.org The steric bulk of the Fe(CO)₃ group effectively blocks one face of the diene, compelling reagents to approach from the opposite, unhindered face. nih.gov This steric directing effect is a cornerstone of the stereoselective reactions involving these complexes.

One of the key strategies in this area involves the asymmetric catalytic complexation of prochiral cyclohexa-1,3-dienes. By employing chiral 1-azabutadiene ligands as catalysts in the presence of pentacarbonyliron, it is possible to generate highly enantioenriched planar-chiral tricarbonyl(η⁴-cyclohexa-1,3-diene)iron complexes. psu.edu These chiral, non-racemic complexes serve as valuable starting materials for the enantioselective synthesis of a variety of organic molecules. rsc.org

Furthermore, the inherent chirality of substituted (diene)Fe(CO)₃ complexes, such as (η⁴-isoprene)iron tricarbonyl, can be harnessed in diastereoselective reactions. wikipedia.org For instance, the copper-catalyzed cyclopropanation of a chiral butadiene iron tricarbonyl complex with methyl diazoacetate proceeds with a high diastereomeric excess (90%) for both the trans and cis products. chempedia.info The development of chiral-at-metal iron complexes, where the chirality originates from the stereogenic iron center itself, represents another frontier in asymmetric catalysis, capable of achieving high enantioselectivities in various transformations. researchgate.net

The reversible addition of phosphines to (pentadienyl)Fe(CO)₃⁺ cations has been explored for the desymmetrization of prochiral dienyl systems, offering a potential route to optically pure dienyl phosphonium (B103445) salts. marquette.edu These strategies underscore the power of iron-diene complexes in translating planar chirality into stereocenters within the organic ligand.

Construction of Complex Molecular Architectures (e.g., Natural Products, Polyunsaturated Systems)

The stability and predictable reactivity of (diene)tricarbonyliron complexes make them invaluable building blocks for the synthesis of complex molecules, including natural products and polyunsaturated systems. rsc.org The Fe(CO)₃ moiety facilitates the stereoselective construction of conjugated E,E- and E,Z-1,3-dienes, which are common motifs in polyene macrolides and other natural products. nih.gov

A notable example is the synthesis of Amphidinolide E. nih.gov In this total synthesis, a key step involves the esterification of a complex alcohol with (2S,3R)-(2-methyl-3,5-hexadienoic acid)Fe(CO)₃. The iron tricarbonyl group serves a dual purpose: it prevents the isomerization of the conjugated diene and facilitates a clean esterification reaction, which was unsuccessful with the uncomplexed dienoic acid. nih.gov

These complexes have also been instrumental in the synthesis of biologically active carbazole (B46965) alkaloids. rsc.org A synthetic strategy involving the reaction of tricarbonyliron–cyclohexa-1,3-diene complexes with arylamines enables the construction of the carbazole framework. This methodology has been applied to the enantioselective synthesis of carbazole-3,4-quinone alkaloids and yohimbane alkaloids. psu.edu

Furthermore, iron-mediated cycloaddition reactions provide access to complex cyclic systems. For instance, the iron-mediated [2+2+1] cycloaddition of trimethylsilylacetylenes and carbon monoxide yields stable 2,5-bis(trimethylsilyl)-substituted cyclopentadienones, which are versatile substrates for further cycloadditions. rsc.org Iron catalysts have also been developed for regio- and diastereoselective [4+4]-cycloadditions of 1,3-dienes to produce cyclooctadiene products, demonstrating the power of iron in forging complex ring systems. princeton.eduresearchgate.net

Use as Protecting Groups for Diene Moieties

One of the most fundamental and widely applied uses of the tricarbonyliron fragment is as a robust protecting group for conjugated dienes. nih.govwikipedia.org Coordination of the Fe(CO)₃ unit to the diene effectively shields it from a wide range of reagents and reaction conditions. wikipedia.org This protection strategy is crucial in multistep syntheses where a diene moiety needs to be preserved while other parts of the molecule undergo transformation.